
1-Isopropylnaphthalene
Overview
Description
1-Isopropylnaphthalene is an organic compound with the molecular formula C₁₃H₁₄. It is a derivative of naphthalene, where an isopropyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various chemical processes and industrial uses due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropylnaphthalene can be synthesized through the alkylation of naphthalene with isopropylating agents. One common method involves the use of solid superacidic catalysts, such as H-MCM-22 (MWW), to facilitate the isopropylation reaction . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: On an industrial scale, this compound is produced by reacting naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Products include 1-isopropyl-2-naphthol and 1-isopropyl-2-naphthoquinone.
Reduction: Products include 1-isopropyl-1,2,3,4-tetrahydronaphthalene.
Substitution: Products include 1-isopropyl-2-chloronaphthalene and 1-isopropyl-2-nitronaphthalene.
Scientific Research Applications
Scientific Research Applications
1-Isopropylnaphthalene finds applications across multiple scientific disciplines:
Chemistry
- Intermediate in Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules and is used as a solvent in various chemical reactions.
- Model Compound for Hydrocarbon Metabolism : In biochemical studies, it acts as a model compound to investigate hydrocarbon metabolism and biodegradation processes.
Biology
- Biological Activity Studies : Research has shown that derivatives of this compound exhibit potential biological activities, making them subjects of interest in pharmacological studies .
Medicine
- Pharmaceutical Intermediate : Ongoing research explores its potential as a precursor for pharmaceutical compounds, particularly in developing new therapeutic agents.
Industry
- Production of Specialty Chemicals : It is utilized in manufacturing dyes, resins, and other industrial chemicals due to its favorable chemical properties.
Table 1: Comparison of Synthesis Methods for this compound
Method | Catalyst | Yield (%) | Selectivity | Notes |
---|---|---|---|---|
Alkylation with Isopropyl Chloride | Aluminum Chloride | High | Variable | Common industrial method |
Solid Superacidic Catalysts | H-MCM-22 | Very High | High | Newer method with better selectivity |
Case Study 1: Toxicological Research
A study conducted on the toxicity of isopropylnaphthalenes highlighted their environmental impact and potential health risks. The research indicated that while some derivatives show biological activity, they also pose risks to aquatic life and require careful handling in industrial applications .
Mechanism of Action
The mechanism by which 1-Isopropylnaphthalene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, affecting membrane fluidity and function. Additionally, its structural similarity to other aromatic hydrocarbons enables it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-Isopropenylnaphthalene: Similar in structure but with a double bond in the side chain.
2-Isopropylnaphthalene: The isopropyl group is attached to the second carbon atom of the naphthalene ring.
1-Methylnaphthalene: Contains a methyl group instead of an isopropyl group
Uniqueness: 1-Isopropylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. Its distinct boiling point, refractive index, and hydrophobicity make it suitable for specialized applications in various fields .
Biological Activity
1-Isopropylnaphthalene (IPN), with the chemical formula C13H14, is a polycyclic aromatic hydrocarbon that has garnered attention for its potential biological activities and implications in toxicology. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and environmental impact, supported by relevant research findings and case studies.
This compound is an isomer of isopropylnaphthalene, characterized by its naphthalene ring system substituted with an isopropyl group. Its structure can be represented as follows:
Acute Toxicity
Research indicates that this compound exhibits low acute toxicity. In studies involving exposure to various animal models, it was observed that the compound does not induce significant cytotoxic effects compared to its structural analogs like naphthalene and methylnaphthalenes. For instance, while naphthalene has been associated with necrosis of bronchiolar epithelial cells in mice, this compound does not show similar species-selective lung toxicity .
Chronic Exposure and Carcinogenicity
Long-term exposure studies have not conclusively linked this compound to carcinogenic effects. In feeding studies conducted on B6C3F1 mice, dietary concentrations of methylnaphthalenes led to an increased incidence of adenomas in lung tissues; however, no significant findings were reported for this compound under similar conditions .
The metabolism of this compound involves several pathways that are crucial for understanding its biological activity. The compound undergoes biotransformation primarily through cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological effects. Notably, the metabolic activation pathways for alkylnaphthalenes differ significantly from those of naphthalene, suggesting unique mechanisms of toxicity .
Persistence and Bioaccumulation
This compound has been identified as a persistent organic pollutant with potential bioaccumulative properties. Its environmental persistence raises concerns regarding long-term ecological impacts, particularly in aquatic ecosystems where it may accumulate in sediment and biota .
Case Study: Toxicity Assessment in Animal Models
A study assessing the toxicity of isopropylnaphthalenes in rats demonstrated that lower doses resulted in significant cellular changes in airway epithelial cells. Specifically, a notable decrease in ciliated cells was observed at doses as low as 50 mg/kg . This highlights the need for further investigation into the dose-response relationship and the underlying mechanisms.
Table: Summary of Toxicological Studies on Isopropylnaphthalenes
Study Reference | Animal Model | Dose (mg/kg) | Observed Effects |
---|---|---|---|
Dinsdale & Verschoyle (1987) | Rats | 50 | Decrease in ciliated cells |
Murata et al. (1993) | Mice | 0.075 - 0.15 | Increased adenomas in lung tissues |
Fanucchi et al. (2004) | Mice & Rats | Variable | Species-selective lung injury observed |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 1-isopropylnaphthalene, and how can purity be optimized?
Synthesis typically involves Friedel-Crafts alkylation of naphthalene with isopropyl halides using Lewis acid catalysts (e.g., AlCl₃). Purity optimization requires post-synthesis purification via column chromatography or recrystallization, followed by characterization using GC-MS and NMR to confirm structural integrity and quantify impurities .
Q. How can researchers design toxicity screening protocols for this compound in vitro and in vivo?
Toxicity screening should follow frameworks outlined in toxicological profiles (e.g., ATSDR guidelines), including:
- In vitro : Cytotoxicity assays (e.g., MTT) on human cell lines (e.g., HepG2 for hepatic effects).
- In vivo : Rodent studies with controlled inhalation/oral exposure routes, monitoring systemic effects (respiratory, hepatic, renal) as per Table B-1 inclusion criteria .
- Include negative controls and dose-response analysis to identify NOAEL/LOAEL thresholds .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Gas chromatography (GC) paired with mass spectrometry (MS) or flame ionization detection (FID) is optimal for trace quantification in air/water matrices. For solid samples (soil/sediment), Soxhlet extraction followed by GC-MS analysis is advised, with method validation via spike-recovery experiments .
Advanced Research Questions
Q. How can contradictory data on the metabolic pathways of this compound be resolved?
Conflicting metabolic data (e.g., cytochrome P450 vs. peroxidase-mediated oxidation) require:
- Comparative assays : Parallel in vitro studies using liver microsomes from multiple species (human, rat).
- Isotopic labeling : Track metabolite formation via ¹⁴C-labeled this compound.
- Systematic review : Apply ATSDR’s 8-step evidence evaluation (Figure 6-1) to assess study bias, confidence ratings, and mechanistic plausibility .
Q. What are the critical data gaps in understanding the environmental fate of this compound?
Key gaps include:
- Partitioning data : Log Kow, Henry’s law constants for air/water distribution.
- Degradation kinetics : Photolysis and biodegradation rates under varied conditions (pH, temperature).
- Bioaccumulation : Trophic transfer studies in aquatic/terrestrial ecosystems. Prioritize these using CERCLA Section 104(i)(5) directives to inform regulatory risk assessments .
Q. How can researchers model the long-term carcinogenic potential of this compound?
- QSAR modeling : Use structural analogs (e.g., 1-methylnaphthalene) to predict carcinogenicity.
- Genotoxicity assays : Ames test for mutagenicity + Comet assay for DNA damage.
- Epidemiological synthesis : Cross-reference occupational exposure data (e.g., NIOSH reports) with cancer registries, adjusting for confounders via multivariate regression .
Q. Methodological Guidance
Q. What frameworks ensure rigorous literature reviews for this compound research?
Adopt ATSDR’s search strategy (Table B-2/B-3):
- Databases : PubMed, TOXCENTER, NTRL, with queries combining CAS No. 27774-01-4, synonyms (e.g., “1-IPN”), and MeSH terms (e.g., “Polycyclic Aromatic Hydrocarbons/toxicity”).
- Screening : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
Q. How should researchers address variability in experimental outcomes across labs?
- Interlaboratory validation : Standardize protocols (e.g., OECD guidelines) for toxicity testing.
- Meta-analysis : Use random-effects models to quantify heterogeneity and identify moderators (e.g., exposure duration, solvent choice).
- Reporting : Adhere to ARRIVE 2.0 guidelines for animal studies to enhance reproducibility .
Q. Data Contradiction & Synthesis
Q. What strategies reconcile discrepancies in reported toxicokinetic parameters (e.g., half-life, Vd)?
- Sensitivity analysis : Test if parameter variability stems from assay conditions (e.g., plasma protein binding differences).
- PBPK modeling : Integrate in vivo data to simulate absorption/distribution under physiological variability .
Q. How can mechanistic studies clarify conflicting hypotheses about this compound’s neurotoxicity?
- Omics approaches : Transcriptomics (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, axonal transport).
- In silico docking : Predict interactions with neuronal ion channels or neurotransmitter receptors.
- Cross-species comparison : Evaluate blood-brain barrier penetration using in vitro models (e.g., MDCK cells) .
Properties
IUPAC Name |
1-propan-2-ylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14/c1-10(2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPBFICDXLLSRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865481 | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-45-8, 29253-36-9 | |
Record name | 1-(1-Methylethyl)naphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6158-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Isopropylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006158458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthalene, (1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029253369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-ISOPROPYLNAPHTHALENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141329 | |
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Record name | Naphthalene, (1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphthalene, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.018 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-isopropylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.616 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ISOPROPYLNAPHTHALENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIH259CGZ2 | |
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Retrosynthesis Analysis
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